Benzyl (5-hydroxypentyl)(methyl)carbamate chemical properties
Benzyl (5-hydroxypentyl)(methyl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Potential Applications of Benzyl (5-hydroxypentyl)(methyl)carbamate
Introduction
Benzyl (5-hydroxypentyl)(methyl)carbamate is a bifunctional organic molecule that incorporates a carbamate linkage, a terminal hydroxyl group, and a benzyl protecting group. This unique combination of functional groups suggests a range of potential applications, from a versatile building block in organic synthesis to a candidate for biological screening in drug discovery programs. The presence of a protected amine (as a carbamate), a reactive hydroxyl group, and the lipophilic benzyl moiety imparts a distinct set of physicochemical properties that are ripe for exploration. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and speculative applications of this intriguing molecule.
Predicted Physicochemical Properties
The chemical structure of Benzyl (5-hydroxypentyl)(methyl)carbamate dictates its physical and chemical behavior. A summary of its predicted properties is presented below.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₂₁NO₃ | Derived from the chemical structure |
| Molecular Weight | 251.32 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for carbamates of this molecular weight |
| Boiling Point | > 200 °C (at atmospheric pressure, with decomposition) | High due to hydrogen bonding (hydroxyl group) and molecular weight |
| Melting Point | < 25 °C | The flexible pentyl chain may disrupt crystal packing |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, MeOH, THF). Limited solubility in water. | The long alkyl chain and benzyl group impart lipophilicity, while the hydroxyl and carbamate groups provide some polarity. |
| pKa | ~16 (hydroxyl proton) | Typical for a primary alcohol |
Proposed Synthetic Pathways
The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate can be approached through several established methods for carbamate formation. A logical and efficient pathway would involve the N-alkylation of a primary amine followed by carbamoylation.
Workflow for a Proposed Two-Step Synthesis
Caption: Proposed two-step synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(methylamino)pentan-1-ol
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To a stirred solution of 5-amino-1-pentanol (1.0 eq) in methanol (MeOH) at 0 °C, add aqueous formaldehyde (1.1 eq, 37 wt. % in H₂O).
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Stir the mixture at 0 °C for 1 hour.
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Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Basify the aqueous residue with 2 M NaOH to pH > 12 and extract with dichloromethane (DCM) (3 x 50 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(methylamino)pentan-1-ol.
Step 2: Synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate
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Dissolve 5-(methylamino)pentan-1-ol (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in DCM.
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Cool the solution to 0 °C in an ice bath.
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Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Benzyl (5-hydroxypentyl)(methyl)carbamate.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Key Signals |
| ¹H NMR | - δ ~7.3 ppm (m, 5H, Ar-H of benzyl group)- δ ~5.1 ppm (s, 2H, -CH₂-Ar)- δ ~3.6 ppm (t, 2H, -CH₂-OH)- δ ~3.2 ppm (t, 2H, -N-CH₂-)- δ ~2.9 ppm (s, 3H, -N-CH₃)- δ ~1.6-1.3 ppm (m, 6H, internal -CH₂- groups) |
| ¹³C NMR | - δ ~156 ppm (C=O of carbamate)- δ ~136 ppm (quaternary Ar-C)- δ ~128-127 ppm (Ar-C-H)- δ ~67 ppm (-CH₂-Ar)- δ ~62 ppm (-CH₂-OH)- δ ~50 ppm (-N-CH₂-)- δ ~34 ppm (-N-CH₃)- δ ~32, 28, 23 ppm (internal -CH₂- carbons) |
| FT-IR (neat) | - 3400 cm⁻¹ (broad, O-H stretch)- 2930 cm⁻¹ (C-H stretch, aliphatic)- 1690 cm⁻¹ (C=O stretch, carbamate)- 1450 cm⁻¹ (C=C stretch, aromatic)- 1240 cm⁻¹ (C-N stretch) |
| Mass Spec (ESI+) | - m/z = 252.16 [M+H]⁺- m/z = 274.14 [M+Na]⁺ |
Chemical Reactivity and Stability
The reactivity of Benzyl (5-hydroxypentyl)(methyl)carbamate is governed by its three primary functional groups: the hydroxyl group, the carbamate linkage, and the benzyl group.
Caption: Key reactive sites of Benzyl (5-hydroxypentyl)(methyl)carbamate.
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Hydroxyl Group: The primary alcohol is a versatile handle for further chemical modification. It can undergo oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or etherification under Williamson ether synthesis conditions. This allows for the introduction of a wide array of other functional groups.
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Carbamate Linkage: The N-benzyl carbamate (Cbz or Z group) is a common protecting group for amines in organic synthesis. Its stability and methods for its removal are well-documented.
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Hydrogenolysis: The Cbz group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free secondary amine, toluene, and carbon dioxide. This is a mild and efficient deprotection strategy.
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Acidic/Basic Hydrolysis: While possible, cleavage of the carbamate under strong acidic or basic conditions is less common and may lead to side reactions, especially given the presence of the hydroxyl group.
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Potential Applications
The bifunctional nature of Benzyl (5-hydroxypentyl)(methyl)carbamate makes it a valuable intermediate in several areas of chemical research.
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Drug Discovery and Medicinal Chemistry: This molecule could serve as a scaffold or building block for the synthesis of more complex bioactive molecules. The 5-carbon spacer can be used to link a pharmacophore (introduced via the hydroxyl group) to a nitrogen-containing heterocycle (formed after deprotection and further reaction of the secondary amine). Carbamates themselves are present in numerous approved drugs.
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Polymer and Materials Science: The terminal hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to create biodegradable polyesters with a carbamate end-group. This end-group could then be deprotected to allow for further functionalization of the polymer chain.
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Linker Technology: In the field of bioconjugation and targeted drug delivery (e.g., antibody-drug conjugates), this molecule could be elaborated into a linker. The hydroxyl group provides a site for attachment of a payload molecule, while the protected amine, once deprotected, can be used to couple the linker to a targeting moiety.
Safety and Handling
While specific toxicity data for Benzyl (5-hydroxypentyl)(methyl)carbamate is unavailable, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids/bases.
Conclusion
Benzyl (5-hydroxypentyl)(methyl)carbamate represents a versatile, yet underexplored, chemical entity. Its predicted properties and reactivity, based on the established chemistry of its functional groups, highlight its potential as a valuable intermediate in organic synthesis. The strategic placement of a reactive hydroxyl group and a protected secondary amine offers a dual functionality that can be exploited in the rational design of new molecules for applications in medicinal chemistry, materials science, and beyond. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this compound.
References
As this is a predictive guide for a molecule with no direct literature, the references are to foundational concepts and analogous compounds.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. - This text provides comprehensive information on the use of benzyl carbamates (Cbz group) as protecting groups for amines, including methods for their introduction and removal. (A general reference, no direct link available for the entire book).
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Carbamate Synthesis: The use of benzyl chloroformate for the synthesis of carbamates is a standard and widely documented procedure in organic chemistry. A general protocol can be found in many organic synthesis resources, such as the one provided by Organic Syntheses . URL: [Link] (This is a repository of detailed, peer-reviewed organic chemistry procedures).
